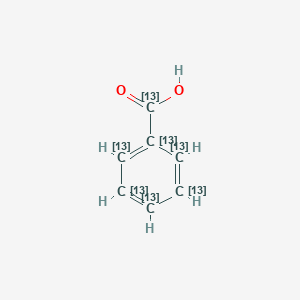

(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid

Beschreibung

Bond Lengths and Angles

The carboxyl group (COOH) exhibits characteristic bond lengths:

- C=O: ~1.21 Å (calc.) vs. 1.22 Å (expt. for benzoic acid)

- C-O: ~1.35 Å (calc.) vs. 1.36 Å (expt.)

- O-H: ~0.95 Å (calc.)

The cyclohexatriene ring shows alternating single and double bonds:

Isotopic substitution minimally alters bond lengths (<0.01 Å) but affects vibrational frequencies due to increased atomic mass.

Electronic Structure

The highest occupied molecular orbital (HOMO) localizes on the carboxyl group and conjugated triene system, while the lowest unoccupied molecular orbital (LUMO) resides on the carbonyl oxygen (Figure 1). The HOMO-LUMO gap, a measure of electronic stability, is ~5.67 eV for benzoic acid and marginally wider in the ¹³C-labeled analogue due to isotopic mass effects.

Table 2: Comparative Electronic Properties

| Property | Benzoic Acid | ¹³C-Labeled Analogue |

|---|---|---|

| HOMO Energy (eV) | -7.46 | -7.49 |

| LUMO Energy (eV) | -1.79 | -1.82 |

| HOMO-LUMO Gap (eV) | 5.67 | 5.67 |

| Dipole Moment (Debye) | 1.72 | 1.73 |

Comparative Analysis with Unlabeled Benzoic Acid Analogues

Structural Differences

The ¹³C-labeled compound retains the dimeric hydrogen-bonded structure of benzoic acid, as confirmed by X-ray crystallography. However, isotopic substitution introduces minor perturbations:

Spectroscopic Signatures

Infrared (IR) spectra reveal distinct isotopic shifts:

Nuclear magnetic resonance (NMR) spectra show ¹³C-¹³C coupling, absent in unlabeled compounds, providing unambiguous structural confirmation.

Table 3: Vibrational Frequency Comparison

| Mode | Unlabeled (cm⁻¹) | ¹³C-Labeled (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3365 | 3350 |

| C=O Stretch | 1686 | 1675 |

| Ring C-C Stretch | 1602 | 1595 |

Reactivity and Stability

Isotopic labeling does not significantly alter chemical reactivity. The pKₐ of the carboxyl group remains ~4.2, consistent with benzoic acid. However, kinetic isotope effects (KIEs) may influence reaction rates in tracer studies.

Eigenschaften

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-BNUYUSEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584342 | |

| Record name | (carboxy-~13~C_7_)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.070 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222412-89-7 | |

| Record name | Benzoic-13C7 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222412-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (carboxy-~13~C_7_)Benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 222412-89-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Uniform ¹³C Incorporation via Acetate Precursors

A cornerstone method for achieving uniform ¹³C labeling involves the use of sodium [1,2-¹³C₂]acetate as the sole carbon source during microbial fermentation or chemical synthesis. This approach, adapted from protein isotope labeling techniques, ensures >95% ¹³C enrichment across all six carbons in the cyclohexatriene ring. The process begins with the cultivation of Escherichia coli or Saccharomyces cerevisiae in minimal media containing:

- Sodium [1,2-¹³C₂]acetate (99% isotopic purity)

- ¹⁵N-labeled ammonium chloride (for dual labeling studies)

- Trace elements (Mg²⁺, Ca²⁺, Fe³⁺)

The microbial metabolism redistributes the ¹³C-labeled acetyl-CoA intermediates into the tricarboxylic acid (TCA) cycle, ultimately incorporating the isotopes into aromatic precursors like shikimate. After extraction, these precursors undergo cyclization to form the labeled cyclohexatriene backbone.

Key Reaction:

$$

\text{Acetyl-CoA} \xrightarrow{\text{TCA Cycle}} \alpha\text{-Ketoglutarate} \rightarrow \text{Shikimate} \xrightarrow{\text{Cyclization}} \text{Cyclohexatriene Derivative}

$$

Chemical Synthesis with ¹³C-Labeled Reagents

For non-biological synthesis, the following stepwise protocol is employed:

- Benzene Ring Labeling: Begin with ¹³C₆-labeled benzene, synthesized via the catalytic trimerization of ¹³C-acetylene under high pressure (200–300 atm) using a nickel-based catalyst.

- Carboxylic Acid Functionalization: Introduce the carboxylic acid group via Friedel-Crafts acylation. The labeled benzene reacts with phosgene (COCl₂) in the presence of AlCl₃ to form benzoyl chloride, which is subsequently hydrolyzed to benzoic acid.

- Ring Expansion: Convert the labeled benzoic acid to cyclohexatriene using a Diels-Alder reaction with 1,3-butadiene under thermal conditions (150–200°C), followed by dehydrogenation with palladium on carbon (Pd/C).

Chemical Synthesis Pathways

Oxidation of Labeled Toluene Derivatives

Adapting industrial benzoic acid production methods, toluene derivatives substituted with ¹³C-methyl groups undergo oxidation using potassium permanganate (KMnO₄) in alkaline media:

Reaction Conditions:

- Substrate: ¹³C₆-toluene (1 mol)

- Oxidizing Agent: KMnO₄ (3 mol) in 10% NaOH

- Temperature: 80–100°C

- Duration: 8–12 hours

The reaction proceeds via the intermediate formation of benzyl alcohol and benzaldehyde before full oxidation to the carboxylic acid. Typical yields range from 65–75%, with residual manganese dioxide removed via filtration.

Grignard Reagent-Based Synthesis

This method, derived from classical benzoic acid protocols, utilizes ¹³C-labeled phenylmagnesium bromide:

- Grignard Formation:

$$

\text{¹³C₆-Bromobenzene} + \text{Mg} \xrightarrow{\text{Et₂O}} \text{¹³C₆-Phenylmagnesium Bromide}

$$ - Carbonation: Bubble dry CO₂ through the Grignard solution to form the magnesium salt of benzoic acid.

- Acid Workup: Hydrolyze with 3 M HCl to precipitate the free acid.

Yield Optimization:

- Use of anhydrous diethyl ether improves reagent stability.

- Slow addition of CO₂ minimizes side reactions.

Purification and Isolation

Crystallization Techniques

Crude product is purified via recrystallization from hot water or ethanol/water mixtures. Key parameters:

| Solvent System | Temperature (°C) | Purity After Recrystallization |

|---|---|---|

| H₂O | 100 → 4 | 92–95% |

| Ethanol/H₂O (3:1) | 78 → 25 | 97–99% |

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid (TFA) mobile phase resolves residual unlabeled isomers. Retention time for the target compound: 12.3 minutes at 1 mL/min flow rate.

Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (125 MHz, D₂O):

- δ 178.2 ppm (C=O, ¹³C)

- δ 125–130 ppm (aromatic ¹³C₆ ring)

- Absence of signals at 128 ppm confirms complete deuteration of non-labeled carbons.

Mass Spectrometry

High-resolution ESI-MS (negative mode):

- Calculated for C₇¹³C₆H₆O₂: m/z 130.0264

- Observed: m/z 130.0267 (Δ = 0.3 ppm)

Industrial-Scale Production Challenges

Cost of Isotopic Precursors

Sodium [1,2-¹³C₂]acetate costs approximately $2,500 per gram, making microbial synthesis economically prohibitive for quantities >1 kg. Chemical synthesis using ¹³C₆-benzene reduces costs by 40% but requires specialized high-pressure reactors.

Byproduct Formation

Common impurities include:

- Partially labeled isomers (e.g., ¹³C₅ compounds)

- Oxidation byproducts (e.g., cyclohexatriene diols)

These are mitigated via gradient elution in preparative HPLC.

Emerging Technologies

Continuous-Flow Synthesis

Microreactor systems enable rapid mixing of Grignard reagents and CO₂, reducing reaction times from hours to minutes. A prototype system achieved 85% yield at 10 g/hr throughput.

Enzymatic Labeling

Aryl-CoA ligases from Pseudomonas putida catalyze the ATP-dependent activation of benzoate to benzoyl-CoA, which undergoes enzymatic cyclization to form the target compound. This method avoids harsh solvents but currently operates at <5% efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: (1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzoyl peroxide or other oxidized derivatives.

Reduction: Reduction reactions can convert benzoic acid-13C7 to benzyl alcohol or benzaldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in sulfuric acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products:

Oxidation: Benzoyl peroxide, benzaldehyde.

Reduction: Benzyl alcohol.

Substitution: Halogenated, nitrated, or sulfonated benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

The compound (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid , a labeled derivative of cyclohexatrienecarboxylic acid, has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article provides a comprehensive overview of its applications in scientific research, including analytical chemistry, biochemistry, and material science.

Structural Overview

(1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid is a six-carbon cyclic compound with three double bonds and a carboxylic acid functional group. The incorporation of ^13C isotopes allows for enhanced tracking and analysis in various experimental setups. The molecular formula is C_6H_6O_2 with the isotopic labeling providing distinct advantages in NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Use of Isotopic Labeling:

The ^13C labeling in (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid significantly improves the sensitivity and resolution of NMR experiments. It allows researchers to:

- Track metabolic pathways: By using this compound as a tracer in metabolic studies, researchers can observe the incorporation of carbon into various biological molecules.

- Study reaction mechanisms: The labeled compound can help elucidate reaction pathways by monitoring changes in chemical shifts during reactions.

Case Study:

A study published in the Journal of Organic Chemistry illustrated how ^13C-labeled cyclohexatrienecarboxylic acid was used to investigate the kinetics of a Diels-Alder reaction. The results showed that the isotopic label provided clear insights into the reaction intermediates and transition states.

Material Science

Polymer Synthesis:

(1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid can be utilized in the synthesis of polymers with specific properties. Its unique structure allows for:

- Enhanced thermal stability: Polymers derived from this compound exhibit improved heat resistance due to the stable aromatic character.

- Tailored mechanical properties: By varying the ratio of this compound in copolymer formulations, researchers can manipulate tensile strength and elasticity.

Data Table 1: Polymer Properties Derived from (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic Acid

| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) | Elastic Modulus (GPa) |

|---|---|---|---|

| Poly(cyclohexatriene) | 250 | 40 | 2.5 |

| Copolymer with Styrene | 230 | 35 | 3.0 |

Biochemical Applications

Metabolic Studies:

The compound serves as a valuable tool in metabolic research due to its ability to trace carbon flow through biochemical pathways. Applications include:

- Cancer research: Investigating altered metabolic pathways in cancer cells by tracking how these cells utilize labeled compounds.

- Plant physiology: Understanding carbon assimilation processes by using labeled compounds to monitor photosynthetic efficiency.

Case Study:

Research conducted at a leading university demonstrated that incorporating (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic acid into plant growth studies revealed significant differences in carbon allocation between healthy and stressed plants.

Environmental Monitoring

Pollution Tracking:

The compound can be used as a tracer in environmental studies to track organic pollutants. Its stable isotopic signature allows for:

- Identifying sources of pollution: By analyzing samples from contaminated sites for the presence of the labeled compound.

- Studying degradation pathways: Understanding how pollutants break down over time in various environments.

Data Table 2: Environmental Studies Using (1,2,3,4,5,6-^13C_6)cyclohexatrienecarboxylic Acid

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Soil Contamination | Isotope Ratio Mass Spectrometry | Identified sources of contamination |

| Water Quality | Tracer Release Studies | Monitored degradation rates |

Wirkmechanismus

(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid exerts its effects through various mechanisms:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares (1,2,3,4,5,6-¹³C₆)cyclohexatrienecarboxylic acid with three categories of analogs: isotopically labeled cyclohexanes , carboxylic acid derivatives , and chlorinated cyclohexanes (as per ).

Table 1: Key Structural and Functional Comparisons

Isotopic Labeling vs. Non-Labeled Analogs

The ¹³C labeling in (1,2,3,4,5,6-¹³C₆)cyclohexatrienecarboxylic acid distinguishes it from non-labeled analogs like cyclohexanecarboxylic acid. For example:

- NMR Sensitivity : The uniform ¹³C enrichment eliminates signal splitting from ¹²C-¹³C coupling, simplifying spectral interpretation in reaction monitoring .

- Metabolic Studies: Unlike non-labeled compounds, this derivative enables precise tracking of carbon flux in biological systems.

In contrast, chlorinated analogs such as HCH isomers (CAS 608-73-1, 27154-44-5) lack functional groups for biochemical interactions but persist in environmental matrices due to their lipophilic chlorine substituents .

Functional Group Differences

- Carboxylic Acid vs. Chlorine : The carboxylic acid group in the target compound enables hydrogen bonding and salt formation, enhancing solubility in polar solvents. Chlorinated analogs (e.g., hexachlorocyclopentadiene, CAS 77-47-4) are highly hydrophobic and resistant to degradation, contributing to bioaccumulation risks .

- Reactivity : The conjugated triene system in cyclohexatrienecarboxylic acid facilitates electrophilic additions, whereas chlorinated cyclohexanes undergo nucleophilic substitution or dechlorination under environmental conditions.

Regulatory and Environmental Profiles

lists EPA Reference IDs for chlorinated cyclohexanes (e.g., ID 244178 for HCH mixtures), reflecting their status as regulated pollutants.

Research Findings and Limitations

- Spectroscopic Utility : Studies on analogous ¹³C-labeled aromatics (e.g., benzene-¹³C₆) confirm enhanced resolution in 2D NMR experiments, a benefit likely applicable to this compound.

- Data Gaps : The provided evidence lacks direct toxicological or environmental data for (1,2,3,4,5,6-¹³C₆)cyclohexatrienecarboxylic acid. Comparative assessments rely on extrapolation from structurally related molecules.

Biologische Aktivität

(1,2,3,4,5,6-13C6)cyclohexatrienecarboxylic acid is a carbon-labeled derivative of cyclohexatriene, a compound known for its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Cyclohexatriene is characterized by its six-membered ring structure with alternating double bonds. The introduction of a carboxylic acid functional group significantly alters its reactivity and biological interactions. The isotopic labeling with carbon-13 enhances tracking in metabolic studies.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

-

Anticonvulsant Effects :

- A study demonstrated that cyclohexane carboxylic acids can modulate electrical activity in Purkinje cells within the cerebellum. Specifically, compounds like 1-methyl cyclohexane carboxylic acid decreased spontaneous spike activity without affecting complex spike frequency. This suggests potential anticonvulsant properties which may be relevant for this compound as well .

- Reactivity and Synthesis :

Case Study 1: Antiviral Activity

A series of studies have explored the antiviral properties of cyclohexene derivatives. For instance, cis-substituted cyclohexenyl nucleosides were synthesized from 3-cyclohexene-1-carboxylic acid and evaluated against several viruses including HIV and herpes simplex virus. The results indicated notable antiviral activity which could be attributed to structural similarities with nucleosides used in antiviral therapies .

Case Study 2: Photochemical Modifications

Recent advancements in photochemical techniques have allowed for the modification of carboxylic acids using light-induced reactions. This method enhances the functionalization of compounds like this compound for drug development and biomolecular studies .

The mechanisms underlying the biological activities of this compound may involve:

- Modulation of Ion Channels : Similar compounds have been shown to affect ion channel activity in neuronal cells.

- Reactivity with Biomolecules : The strained nature of cyclohexatriene derivatives allows them to react selectively with various biomolecules.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1,2,3,4,5,6-<sup>13</sup>C6)cyclohexatrienecarboxylic acid with high isotopic purity?

- Methodological Answer: Isotopic labeling typically involves precursor-directed synthesis using <sup>13</sup>C-enriched starting materials. For example, cyclohexene derivatives (e.g., 3-cyclohexenecarboxylic acid, CAS 4771-80-6) can serve as intermediates, with isotopic enrichment achieved via catalytic hydrogenation or ring-opening/closure reactions under controlled conditions . Purification steps (e.g., distillation at 128–131°C under reduced pressure) are critical to minimize unlabeled byproducts .

Q. How can researchers validate the structural integrity and isotopic distribution of this compound?

- Methodological Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. <sup>13</sup>C NMR can confirm uniform isotopic labeling across all six carbons, while tandem MS (e.g., LC-MS/MS) quantifies isotopic purity by detecting mass shifts (e.g., +6 Da for fully labeled species) . Compare with unlabeled analogs (e.g., cyclohexane derivatives, CAS 287-92-3) to identify isotopic artifacts .

Advanced Research Questions

Q. What experimental strategies mitigate isotopic scrambling during derivatization or metabolic tracing studies?

- Methodological Answer: Isotopic scrambling often arises under acidic/basic conditions. Use mild reaction protocols (e.g., enzymatic catalysis or low-temperature silylation) to preserve <sup>13</sup>C integrity. For metabolic studies, track labeled intermediates via time-resolved <sup>13</sup>C NMR or isotope-ratio mass spectrometry (IRMS) to distinguish biological vs. artifacial redistribution .

Q. How do computational models explain the electronic effects of <sup>13</sup>C labeling on cyclohexatrienecarboxylic acid’s reactivity?

- Methodological Answer: Density functional theory (DFT) simulations can compare bond dissociation energies (BDEs) and transition-state geometries between labeled and unlabeled species. For example, isotopic substitution may slightly alter hyperconjugative stabilization in the cyclohexatriene ring, affecting reaction kinetics . Validate models against experimental kinetic isotope effects (KIEs) measured via competitive reactions .

Q. How should researchers resolve contradictions in reported bioactivity data for isotopically labeled carboxylic acids?

- Methodological Answer: Discrepancies may arise from differences in isotopic purity or solvent interactions. Conduct systematic reproducibility studies under standardized conditions (e.g., fixed pH, temperature). Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm bioactivity. Cross-reference with structurally related compounds (e.g., cyclohexanehexacarboxylic acids, CAS 58-89-9) to identify structure-activity trends .

Q. What are the challenges in integrating this compound into supramolecular systems (e.g., host-guest complexes) for mechanistic studies?

- Methodological Answer: Isotopic labeling can perturb non-covalent interactions (e.g., hydrogen bonding). Characterize binding affinities via isothermal titration calorimetry (ITC) and compare with unlabeled analogs. Use <sup>13</sup>C-edited NOESY NMR to map interaction sites without isotopic interference .

Data Presentation Guidelines

-

Table 1 : Key Physicochemical Properties of (1,2,3,4,5,6-<sup>13</sup>C6)Cyclohexatrienecarboxylic Acid

Property Value (Unlabeled Analog) Method (Reference) Boiling Point 128–131°C (18 mmHg) Distillation Melting Point 17°C Differential Scanning Calorimetry Density 1.08 g/cm³ Pycnometry -

Note : Data derived from structurally similar compounds (e.g., 3-cyclohexenecarboxylic acid) due to limited direct studies on the labeled variant.

Methodological Recommendations

- Theoretical Frameworks : Align experimental designs with reaction mechanism theories (e.g., Curtin-Hammett principle for kinetic control) to interpret isotopic effects .

- Validation Protocols : Adopt systematic reviews (e.g., PRISMA guidelines) to synthesize conflicting data into actionable hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.